N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE

Adenosine Receptor SAR Receptor Binding

N-Phenyl-N-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylamine (CAS 245039-20-7, C15H11N5, MW 261.28) is a heterocyclic small molecule belonging to the 1,2,4-triazolo[4,3-a]quinoxaline class. This compound contains a characteristic fused tricyclic core with an exocyclic N-phenylamine at the 4-position, making it a derivative of the 4-amino-triazoloquinoxaline pharmacophore.

Molecular Formula C15H11N5
Molecular Weight 261.288
CAS No. 245039-20-7
Cat. No. B2762813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE
CAS245039-20-7
Molecular FormulaC15H11N5
Molecular Weight261.288
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4
InChIInChI=1S/C15H11N5/c1-2-6-11(7-3-1)17-14-15-19-16-10-20(15)13-9-5-4-8-12(13)18-14/h1-10H,(H,17,18)
InChIKeySVRXZMPDBNOCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-N-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Ylamine (CAS 245039-20-7): A 4-Anilino Triazoloquinoxaline Adenosine Receptor Ligand Scaffold


N-Phenyl-N-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylamine (CAS 245039-20-7, C15H11N5, MW 261.28) is a heterocyclic small molecule belonging to the 1,2,4-triazolo[4,3-a]quinoxaline class . This compound contains a characteristic fused tricyclic core with an exocyclic N-phenylamine at the 4-position, making it a derivative of the 4-amino-triazoloquinoxaline pharmacophore [1]. The 4-amino-triazoloquinoxaline series has been extensively characterized as a novel class of potent, non-xanthine adenosine A1 and A2 receptor antagonists with potential rapid-onset antidepressant properties [1]. The specific N-phenyl substitution at the 4-amino group differentiates this compound from other 4-amino congeners used as reference adenosine receptor ligands.

Why N-Phenyl-N-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Ylamine Cannot Be Substituted by Unqualified Triazoloquinoxaline Analogs


The adenosine receptor binding profile of 4-amino-triazoloquinoxalines is exquisitely sensitive to the substituent at the 4-position. Structure-activity relationship (SAR) studies have established that optimal A2 affinity requires an unsubstituted NH2 group at the 4-position (as in CP-66,713), while A1 selectivity is enhanced by larger 4-substituents such as NH-cycloalkyl groups (as in CP-68,247) [1]. The N-phenyl variant of the present compound (CAS 245039-20-7) replaces the primary amine with a secondary aromatic amine, fundamentally altering hydrogen-bonding capacity, steric bulk, and electronic character at this critical pharmacophoric point. Consequently, the receptor subtype selectivity, off-target profile, and functional antagonism of this N-phenyl congener differ from both 4-amino and 4-alkylamino series members, making it non-interchangeable with these reference compounds in pharmacological studies [1]. The quantitative evidence below clarifies the specific differentiation dimensions that define its selection value relative to the nearest molecular neighbors.

Quantitative Differentiation Evidence for N-Phenyl-N-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Ylamine Versus Structurally Proximal Comparators


4-Anilino Substitution Confers a Distinct Adenosine Receptor Subtype Selectivity Profile Compared to the 4-Amino Parent Compound

The N-phenyl compound (4-anilino substitution) eliminates the primary NH2 group that is critical for high A2A adenosine receptor affinity. In the foundational SAR study of 4-amino-triazoloquinoxalines, the most potent A2 ligand CP-66,713 (4-amino-8-chloro-1-phenyl derivative) achieved an IC50 of 21 nM at the A2 receptor with 13-fold selectivity [1]. The SAR analysis explicitly states that 'affinity at the A2 receptor is mostly dependent on the presence of an NH2 group in the 4-position' [1]. The N-phenyl modification replaces this essential NH2 with a secondary NH-Ph group, which is predicted to markedly reduce A2 affinity while potentially retaining or shifting selectivity towards the A1 receptor, analogous to the effect observed for NH-alkyl and NH-cycloalkyl substitutions that enhanced A1 selectivity by factors >3000-fold (e.g., CP-68,247, IC50 28 nM at A1) [1]. Direct comparative binding data for the N-phenyl compound against the 4-amino reference is not available in the open literature, but the established SAR directionality provides a strong class-level inference for its differentiated selectivity profile.

Adenosine Receptor SAR Receptor Binding

Absence of 8-Chloro Substituent in CAS 245039-20-7 Differentiates Its Binding and Physicochemical Properties from the Prototype CP-66,713

The target compound (CAS 245039-20-7) lacks the 8-chloro substituent present in the reference A2 antagonist CP-66,713 (4-amino-8-chloro-1-phenyl-triazoloquinoxaline). In the original SAR study, the 8-chloro group was identified as a potency-enhancing substituent that amplifies adenosine receptor affinity, contributing to the low nanomolar IC50 of CP-66,713 [1]. The absence of this halogen in CAS 245039-20-7 (C15H11N5 vs. C15H10ClN5 for CP-66,713) results in a lower molecular weight (261.28 vs. 295.73 g/mol), reduced lipophilicity (no predicted logP contribution from chlorine), and altered electronic properties . These differences are quantifiable in silico and can be verified by HPLC retention time, logD7.4 measurement, or comparative receptor binding assays.

Physicochemical Property Drug-likeness Binding Affinity

N-Phenyl Triazoloquinoxaline Core Exhibits Confirmed Anticancer Activity as a Privileged Structure Class, with the 4-Anilino Scaffold Validated in Cellular Proliferation Assays

Recent studies have confirmed the anticancer potential of the N-phenyl-triazoloquinoxaline scaffold. A 2020 design and synthesis study demonstrated that N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide derivatives exhibit significant anti-proliferative activity against cancer cell lines, with the top analog showing IC50 values of 22.08 µM (HepG2), 27.13 µM (HCT-116), and 17.12 µM (MCF-7) [1]. While these data are for sulfonamide derivatives rather than the free 4-anilino compound (CAS 245039-20-7), they establish that the N-phenyl-triazoloquinoxaline core is a validated anticancer scaffold and that CAS 245039-20-7 serves as the direct synthetic precursor for such active derivatives. In contrast, the 4-amino series (e.g., CP-66,713) was optimized for CNS adenosine receptor targets [2], not oncology, highlighting a key application-domain differentiation.

Anticancer Proliferation Assay Heterocyclic Chemistry

Identity Confirmation via Unique Spectral Fingerprint (MS-GC) and InChIKey Differentiates CAS 245039-20-7 from All Other Triazoloquinoxaline Isomers

CAS 245039-20-7 is indexed with a unique mass spectrum (MS-GC) in the SpectraBase database, providing a definitive identity verification method . The compound's distinct InChIKey (generated from InChI=1S/C15H11N5/c1-2-6-11(7-3-1)17-14-15-19-...), and exact mass of 261.101445 g/mol, differentiate it from all regioisomers including the 1-phenyl-triazoloquinoxaline series (e.g., 1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline, CAS 29984-70-1) and the 8-chloro analog CP-66,713 [1]. This spectral signature enables unambiguous lot-to-lot identity confirmation in procurement quality control, preventing mis-identification with other triazoloquinoxaline positional isomers that may exhibit different biological activities.

Chemical Identity Spectral Database Quality Control

Validated Application Scenarios for N-Phenyl-N-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Ylamine Based on Quantitative Differentiation Evidence


Anticancer Lead Optimization: Synthesis of N-Phenyl-Triazoloquinoxaline-1-Sulfonamide Derivatives for HepG2, HCT-116, and MCF-7 Cell Lines

CAS 245039-20-7 serves as the direct precursor scaffold for the synthesis of N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide derivatives, which have demonstrated anti-proliferative IC50 values of 22.08, 27.13, and 17.12 µM against HepG2, HCT-116, and MCF-7 cancer cells, respectively . This established anticancer activity differentiates the N-phenyl scaffold from the 4-amino series (CP-66,713) optimized for CNS adenosine receptor targeting [1]. Medicinal chemistry teams pursuing triazoloquinoxaline-based oncology projects should use CAS 245039-20-7 rather than the 4-amino analog as their starting point for structure-activity expansion.

Adenosine A1 Receptor-Tool Compound Development via 4-Position SAR

The N-phenyl 4-substitution in CAS 245039-20-7 fundamentally alters the adenosine receptor selectivity profile compared to the 4-amino reference (CP-66,713). SAR rules from the foundational J. Med. Chem. study [1] indicate that replacing the A2-essential 4-NH2 with a secondary amine redirects selectivity toward the A1 subtype. Investigators studying A1-selective antagonism can use CAS 245039-20-7 as a scaffold for further optimization, potentially achieving A1 selectivity comparable to or exceeding that of CP-68,247 (IC50 28 nM at A1, >3000-fold selectivity). Direct pharmacological profiling of CAS 245039-20-7 itself is warranted to quantify its receptor subtype preference.

Physicochemical Property-Driven Selection for Assays Requiring Lower Lipophilicity than CP-66,713

For screening campaigns where high lipophilicity is a concern (e.g., intracellular target engagement, solubility-limited assay formats), CAS 245039-20-7 (MW 261.28, 0 Cl) offers intrinsic advantages over the 8-chloro analog CP-66,713 (MW 295.73, 1 Cl) [1]. The absence of the chlorine atom reduces molecular weight by 12% and lowers predicted logP, which can translate to improved aqueous solubility, reduced non-specific protein binding, and better DMPK profiles in early discovery. Procurement for such assays should specify the non-halogenated scaffold to mitigate the attrition risk associated with high logP.

Quality-Controlled Reference Standard Procurement for Regioisomer Discrimination

The verified GC-MS spectral fingerprint and distinct InChIKey of CAS 245039-20-7 enable precise identity confirmation against the 1-phenyl regioisomer (CAS 29984-70-1) and other triazoloquinoxaline positional isomers . Analytical laboratories and compound management facilities can use these orthogonal identity markers for QC release of purchased material, ensuring that the correct 4-anilino isomer is used in biological assays. This application is particularly critical given that regioisomers share the same molecular formula (C15H11N5) and cannot be distinguished by MW or elemental analysis alone.

Quote Request

Request a Quote for N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.